Phytonadiol Sodium Diphosphate Phytonadiol Sodium Diphosphate
Brand Name: Vulcanchem
CAS No.: 5988-22-7
VCID: VC14591075
InChI: InChI=1S/C31H50O8P2.2Na/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37;;/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37);;/q;2*+1/p-2/b25-20+;;/t23-,24-;;/m1../s1
SMILES:
Molecular Formula: C31H48Na2O8P2
Molecular Weight: 656.6 g/mol

Phytonadiol Sodium Diphosphate

CAS No.: 5988-22-7

Cat. No.: VC14591075

Molecular Formula: C31H48Na2O8P2

Molecular Weight: 656.6 g/mol

* For research use only. Not for human or veterinary use.

Phytonadiol Sodium Diphosphate - 5988-22-7

Specification

CAS No. 5988-22-7
Molecular Formula C31H48Na2O8P2
Molecular Weight 656.6 g/mol
IUPAC Name disodium;[4-[hydroxy(oxido)phosphoryl]oxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] hydrogen phosphate
Standard InChI InChI=1S/C31H50O8P2.2Na/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37;;/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37);;/q;2*+1/p-2/b25-20+;;/t23-,24-;;/m1../s1
Standard InChI Key LRWBGESCAPTUOY-CBQOWLQZSA-L
Isomeric SMILES CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+]
Canonical SMILES CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

Phytonadiol sodium diphosphate (CAS 5988-22-7), also known as phytonadiol sodium diphosphate or Kayhydrin, is derived from dihydrophytonadione (phytonadiol) through esterification with diphosphoric acid and subsequent sodium salt formation . The parent compound, phytonadione (vitamin K₁), features a 2-methyl-1,4-naphthoquinone core with a phytyl side chain at the 3-position. Reduction of the quinone moiety yields phytonadiol (dihydrovitamin K₁), which is then functionalized with diphosphate groups to improve hydrophilicity . The structural formula is illustrated below:

Phytonadiol sodium diphosphate=Dihydrophytonadione+2PO43+2Na+\text{Phytonadiol sodium diphosphate} = \text{Dihydrophytonadione} + 2\text{PO}_4^{3-} + 2\text{Na}^+

Synthesis and Physicochemical Properties

The synthesis involves two primary steps:

  • Reduction of phytonadione: Catalytic hydrogenation converts the naphthoquinone ring to a hydroquinone, yielding phytonadiol .

  • Phosphorylation: Phytonadiol reacts with diphosphoryl chloride, followed by neutralization with sodium hydroxide to form the disodium salt .

Key physicochemical properties:

PropertyValueSource
Molecular weight656.64 g/mol
Melting point138°C
SolubilityWater, methanol
StabilitySensitive to light and oxidation

The diphosphate groups confer water solubility (>50 mg/mL), enabling intravenous or intramuscular administration without lipid carriers .

Pharmacological Profile

Mechanism of Action

As a vitamin K analogue, phytonadiol sodium diphosphate serves as a cofactor for γ-glutamyl carboxylase, an enzyme essential for post-translational modification of clotting factors II, VII, IX, and X . Unlike phytonadione, which requires hepatic reduction to its hydroquinone form, phytonadiol sodium diphosphate is pre-activated, bypassing rate-limiting enzymatic steps . This property accelerates the restoration of clotting factor activity in warfarin-overdosed patients .

Pharmacokinetics

  • Absorption: Parenteral administration achieves peak plasma concentrations within 1–2 hours .

  • Distribution: Binds to albumin (85–90%) and lipoproteins due to its amphiphilic nature .

  • Metabolism: Dephosphorylation in the liver yields phytonadiol, which is further glucuronidated and excreted .

  • Elimination: Renal excretion (60–70%) and fecal elimination (30–40%) .

Comparative Analysis with Vitamin K₁ Derivatives

ParameterPhytonadionePhytonadiolPhytonadiol Sodium Diphosphate
SolubilityLipid-solubleLow water solubilityHigh water solubility
Administration routesOral, IM, IVLimitedIV, IM
Onset of action4–6 hoursN/A1–2 hours (theoretical)
StabilityLight-sensitiveStableLight-sensitive

Future Directions and Research Gaps

  • Clinical trials: Head-to-head comparisons between phytonadiol sodium diphosphate and standard phytonadione formulations are needed.

  • Stability optimization: Encapsulation in light-protective delivery systems could mitigate degradation .

  • Expanded indications: Potential roles in osteoporosis or vascular calcification warrant exploration, given vitamin K’s role in carboxylating osteocalcin .

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